Stachyose

Description

Propriétés

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-6-10(28)14(32)17(35)21(41-6)39-3-8-11(29)15(33)18(36)22(42-8)40-4-9-12(30)16(34)19(37)23(43-9)45-24(5-27)20(38)13(31)7(2-26)44-24/h6-23,25-38H,1-5H2/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZIYBXSHAGNOE-XNSRJBNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Stachyose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003553 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

470-55-3 | |

| Record name | Stachyose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stachyose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Stachyose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003553 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Stachyose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose is a naturally occurring tetrasaccharide belonging to the raffinose family of oligosaccharides (RFOs).[1] It is found in a variety of plants, particularly in legumes such as soybeans and peas.[2] As a functional oligosaccharide, this compound is of significant interest to researchers in the fields of nutrition, gut microbiology, and drug development due to its prebiotic properties and potential health benefits.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, metabolic pathways, and relevant experimental protocols for the study of this compound.

Chemical Structure

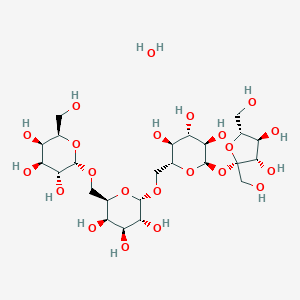

This compound is a non-reducing tetrasaccharide with the molecular formula C₂₄H₄₂O₂₁. It is composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit. The monosaccharide units are sequentially linked as follows: Gal(α1→6)Gal(α1→6)Glc(α1↔2β)Fru.[4][5] The systematic IUPAC name for this compound is β-D-Fructofuranosyl O-α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→6)-α-D-glucopyranoside.[4]

The structure consists of a sucrose core with two additional α-D-galactose units attached via α(1→6) glycosidic bonds to the glucose moiety of sucrose.[6] The presence of these α-galactosidic linkages makes this compound indigestible by human intestinal enzymes, which lack the necessary α-galactosidase activity.[1][2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for experimental design and application.

| Property | Value | References |

| Molecular Formula | C₂₄H₄₂O₂₁ | [4][7] |

| Molecular Weight | 666.58 g/mol | [4][7] |

| CAS Number | 470-55-3 (anhydrous) | [4][5] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 167-170 °C (anhydrous) | [8] |

| Optical Rotation [α]²³_D_ | +131.3° (c=4.5 in H₂O) | [8] |

| Solubility | Easily soluble in water (50 mg/mL); insoluble in organic solvents like ethanol. | [5] |

| Density | 1.84 g/cm³ (predicted) | [5][9] |

| pKa (strongest acidic) | 11.63 (predicted) | [8][10] |

| Sweetness | Approximately 22-28% that of sucrose. | [3] |

| Stability | Stable under acidic and high-temperature conditions. |

Metabolic Pathways

This compound plays a role in plant physiology and is metabolized by gut microbiota in humans. The following diagrams illustrate these key pathways.

Biosynthesis of this compound in Plants

In plants, this compound is synthesized as part of the raffinose family of oligosaccharides. This pathway is crucial for carbon storage and transport, as well as for conferring tolerance to abiotic stresses like cold and desiccation. The biosynthesis begins with sucrose and involves the sequential addition of galactose units from a donor molecule, galactinol.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification and characterization of a this compound synthase gene controlling reduced this compound content in soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Optimization of extracting this compound from Stachys floridana Schuttl. ex Benth by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Stachyose Biosynthesis in Legumes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raffinose family oligosaccharides (RFOs), particularly the tetrasaccharide stachyose, are significant components of legume seeds. While they play crucial roles in plant physiology, including stress tolerance and as transport carbohydrates, they are also considered anti-nutritional factors for humans and monogastric animals due to the absence of α-galactosidase in the gut, leading to flatulence and other digestive issues.[1][2][3] Understanding the biosynthesis of this compound is therefore of paramount importance for developing strategies to improve the nutritional value of legumes and for potential applications in drug development where modulation of carbohydrate metabolism is relevant. This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway in legumes, detailing the enzymatic reactions, quantitative data, experimental protocols, and regulatory mechanisms.

The this compound Biosynthesis Pathway: A Three-Step Enzymatic Cascade

The biosynthesis of this compound in legumes is a cytosolic process that occurs through a well-defined three-step enzymatic cascade, primarily utilizing sucrose as the initial substrate.[3][4][5] The pathway involves the sequential action of three key enzymes: Galactinol Synthase (GolS), Raffinose Synthase (RS), and this compound Synthase (STS).

Step 1: Galactinol Synthesis - The Gateway to RFOs

The first committed step in the biosynthesis of all RFOs is the synthesis of galactinol. This reaction is catalyzed by Galactinol Synthase (GolS; EC 2.4.1.123) , which transfers a galactose moiety from UDP-galactose to myo-inositol.[3][6]

Reaction: UDP-galactose + myo-inositol → Galactinol + UDP

The availability of the substrates, UDP-galactose and myo-inositol, is a critical control point for the entire pathway.[6]

Step 2: Raffinose Formation - The Trisaccharide Intermediate

The second step involves the synthesis of the trisaccharide raffinose, catalyzed by Raffinose Synthase (RS; EC 2.4.1.82) . This enzyme facilitates the transfer of the galactose unit from galactinol to a sucrose molecule.[5][7]

Reaction: Galactinol + Sucrose → Raffinose + myo-inositol

The myo-inositol released in this reaction can be recycled for further galactinol synthesis.

Step 3: this compound Synthesis - The Final Elongation

The final step in the core pathway is the synthesis of this compound, a tetrasaccharide. This reaction is catalyzed by This compound Synthase (STS; EC 2.4.1.67) , which transfers another galactose unit from a second molecule of galactinol to raffinose.[8][9][10]

Reaction: Galactinol + Raffinose → this compound + myo-inositol

It is noteworthy that in some legume species, STS has been shown to have broader substrate specificity and can be involved in the synthesis of higher-order RFOs like verbascose.[9]

Quantitative Data on Pathway Components

The efficiency and output of the this compound biosynthesis pathway are governed by the kinetic properties of the enzymes involved and the in vivo concentrations of their substrates and products.

Table 1: Kinetic Properties of Key Enzymes in this compound Biosynthesis

| Enzyme | Source Organism | Substrate(s) | Km (mM) | Vmax | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| Galactinol Synthase (GolS) | Cucurbita pepo (Zucchini) leaves | UDP-galactose | 1.8 | 23.3 µmol/min/mg | 7.5 | - | [11] |

| myo-inositol | 6.5 | [11] | |||||

| Glycine max (Soybean) seed | UDP-galactose | - | - | 7.0 | 50 | [12][13] | |

| Cicer arietinum (Chickpea) | CaGolS1 | - | - | 7.5 | 40 | [14] | |

| CaGolS2 | - | - | 7.5 | 30 | [14] | ||

| Raffinose Synthase (RS) | Glycine max (Soybean) seed | - | - | - | 6.0-7.0 (synthesis) | - | [7][15] |

| This compound Synthase (STS) | Vigna angularis (Adzuki bean) seed | Galactinol | 1.1 - 10 | - | 7.0 | 30 | [16] |

| Raffinose | 5.5 - 50 | [16] |

Note: Data for Vmax are presented as reported in the respective studies and may not be directly comparable due to different assay conditions and units.

Table 2: Concentration of Key Metabolites in Legume Seeds

| Metabolite | Legume Species | Concentration Range | Tissue/Developmental Stage | Reference(s) |

| Sucrose | Glycine max (Soybean) | 1.5 - 10.2% of dry matter | Mature seed | [17] |

| Pisum sativum (Pea) | ~20 - 60 mg/g dry weight | Developing seed | [4] | |

| myo-Inositol | Vicia faba (Faba bean) | ~1 - 5 mg/g dry weight | Germinating seed | [18] |

| Various cereals and legumes | Varies significantly | Mature seed | [19] | |

| Raffinose | Glycine max (Soybean) | 0.1 - 2.1% of dry matter | Mature seed | [9] |

| Lens culinaris (Lentil) | 2.20 - 12.98% of dry weight | Mature seed | ||

| This compound | Glycine max (Soybean) | 1.4 - 6.7% of dry matter | Mature seed | [9] |

| Lens culinaris (Lentil) | 2.15 - 7.32% of dry weight | Mature seed | [14] | |

| Total RFOs | Glycine max (Soybean) | 33.75 - 69.30 mg/g dry matter | Mature seed | [15] |

| Pisum sativum (Pea) | 52.03 - 80.60 mg/g dry matter | Mature seed | [12][15] | |

| Lupinus spp. (Lupin) | 57.23 - 130.38 mg/g dry matter | Mature seed | [12][15] |

Experimental Protocols

A fundamental aspect of studying the this compound biosynthesis pathway is the ability to accurately measure enzyme activities and quantify the oligosaccharides. Below are generalized protocols based on methodologies cited in the literature.

Protocol 1: Extraction of Soluble Sugars for HPLC Analysis

-

Sample Preparation: Grind legume seeds to a fine powder.

-

Extraction: Homogenize 0.5 g of the seed powder in 40 mL of 80% ethanol. Incubate at 57 ± 2°C for 45 minutes with stirring. Add another 40 mL of 80% ethanol and continue stirring.[20]

-

Centrifugation: Centrifuge the homogenate at 1,500 x g for 30 minutes. Collect the supernatant.

-

Concentration: Concentrate the extract using a rotary vacuum evaporator at 50°C to remove the ethanol.

-

Reconstitution and Cleanup: Reconstitute the concentrate in 10 mL of distilled water. Pass the extract through a Sep-Pak C18 cartridge (pre-washed with methanol and water).

-

Final Preparation: Mix 3 mL of the eluent with 7 mL of acetonitrile and filter through a 0.45-μm nylon membrane filter before injection into the HPLC system.[20]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for RFO Quantification

-

Column: Amino-bonded silica column (e.g., Shodex NH2P-50 4E).[21]

-

Mobile Phase: Acetonitrile and water gradient.

-

Detection: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD). For enhanced sensitivity, post-column fluorescence derivatization can be employed.[21]

-

Quantification: Use external standards of sucrose, raffinose, and this compound to generate a standard curve for quantification.

Protocol 3: General Enzyme Extraction for Activity Assays

-

Homogenization: Grind fresh or frozen legume tissue (e.g., developing seeds) in a cold extraction buffer (e.g., 50 mM HEPES, pH 7.0, containing 1 mM DTT and 1 mM PMSF).[13]

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 28,000 x g) for 30 minutes at 4°C.

-

Supernatant Collection: The resulting supernatant contains the crude enzyme extract and can be used directly for activity assays or further purification.

Protocol 4: Galactinol Synthase (GolS) Activity Assay

This assay is based on the quantification of the product, galactinol, or the co-product, UDP.

-

Reaction Mixture: 50 mM HEPES buffer (pH 7.0), 60 mM myo-inositol, 4 mM UDP-galactose, 4 mM MnCl2, and 2 mM DTT.[12]

-

Incubation: Incubate the reaction mixture with the enzyme extract at 32°C for 30 minutes.

-

Termination: Stop the reaction by adding ethanol or by boiling.

-

Quantification:

Protocol 5: Raffinose Synthase (RS) and this compound Synthase (STS) Activity Assays

These assays measure the formation of raffinose and this compound, respectively.

-

Raffinose Synthase Reaction Mixture: 50 mM HEPES-NaOH (pH 7.0), 10 mM galactinol, 40 mM sucrose, and 1 mM DTT.[22]

-

This compound Synthase Reaction Mixture: 50 mM HEPES-NaOH (pH 7.0), 10 mM galactinol, 50 mM raffinose, and 1 mM DTT.[16]

-

Incubation: Incubate the reaction mixtures with the enzyme extract at 30°C for a defined period (e.g., 30 minutes to 4 hours).

-

Termination: Stop the reactions by boiling for 5 minutes.

-

Analysis: Centrifuge the terminated reactions and analyze the supernatant for the respective products (raffinose or this compound) using HPLC.

Regulation of this compound Biosynthesis

The accumulation of this compound in legume seeds is a tightly regulated process, influenced by developmental cues, substrate availability, and environmental signals.

Transcriptional Regulation

The primary level of regulation appears to be at the transcriptional level. Studies in various legumes, including soybean and pea, have shown that the genes encoding GolS, RS, and STS are differentially expressed during seed development.[3][9][10] Their transcript levels often correlate with the accumulation of their respective products. For instance, high levels of STS mRNA are transiently accumulated midway through seed development in adzuki bean.[10]

Substrate Availability

The concentration of the initial substrates, sucrose and myo-inositol, plays a significant role in the overall flux through the pathway.[6] The availability of UDP-galactose is also a key determinant for the synthesis of galactinol. The transport of these sugars to the developing embryo is a critical factor influencing the final this compound content.

Hormonal and Sugar Signaling

While the direct hormonal regulation of this compound biosynthesis is not fully elucidated, plant hormones are known to play a central role in seed development and maturation, processes that are tightly linked to RFO accumulation.[21] Abscisic acid (ABA) is a key hormone in seed maturation and desiccation tolerance, processes where RFOs are implicated. Further research is needed to uncover the specific signaling pathways that connect hormonal cues to the expression of this compound biosynthesis genes. Sugar signaling pathways, where sugars themselves act as signaling molecules, are also likely to be involved in regulating the expression of the biosynthetic genes in response to the cellular carbohydrate status.

Conclusion

The biosynthesis of this compound in legumes is a well-conserved and highly regulated metabolic pathway. A thorough understanding of its core components, the enzymes GolS, RS, and STS, along with their kinetic properties and the factors that regulate their activity and expression, is essential for both fundamental plant science and applied research. The detailed information and protocols provided in this technical guide offer a solid foundation for researchers aiming to manipulate the this compound content in legumes for improved nutritional quality or to explore the broader implications of RFO metabolism in plant and animal systems. Future research should focus on elucidating the intricate signaling networks that govern this pathway, which will open up new avenues for targeted genetic and biotechnological interventions.

References

- 1. nicholaslyz.com [nicholaslyz.com]

- 2. Biosynthesis of Raffinose and this compound from Sucrose via an In Vitro Multienzyme System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Expression Analysis of the Genes Involved in the Raffinose Family Oligosaccharides Pathway of Phaseolus vulgaris and Glycine max - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Importance of Myo-inositol in Plants | LebanonTurf [lebanonturf.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Identification and characterization of a this compound synthase gene controlling reduced this compound content in soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound synthesis in seeds of adzuki bean (Vigna angularis): molecular cloning and functional expression of this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Soluble carbohydrates in legume seeds | Seed Science Research | Cambridge Core [cambridge.org]

- 13. Changes in the raffinose family oligosaccharides content in the lentil and common bean seeds during malting and mashing processes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The content of raffinose oligosaccharides in legumes and their importance for animals [jafs.com.pl]

- 15. Raffinose family oligosaccharides (RFOs): role in seed vigor and longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of a Simple Enzymatic Method for Screening Sucrose Content in Legume Seeds [plantbreedbio.org]

- 17. Soluble sugars and myo-inositol phosphates during germination andseedling growth of green and white faba bean (Vicia faba L.) [arccjournals.com]

- 18. researchgate.net [researchgate.net]

- 19. UDP-Glucose: A Potential Signaling Molecule in Plants? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hormone modulation of legume-rhizobial symbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effect of soaking, cooking and germination on the oligosaccharide content of selected Nigerian legume seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Stachyose: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose is a naturally occurring tetrasaccharide belonging to the raffinose family of oligosaccharides (RFOs). Structurally, it consists of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[1][2][3] This non-reducing sugar is widely distributed throughout the plant kingdom, particularly in the seeds of legumes.[3] In plants, this compound functions as a crucial carbohydrate for transport and storage, and also plays a role in protecting cellular structures against environmental stressors such as cold and desiccation.[3]

From a human nutritional standpoint, this compound is considered a prebiotic. Due to the absence of the α-galactosidase enzyme in the human small intestine, this compound is not digested and passes to the large intestine.[3] There, it is fermented by gut microbiota, promoting the growth of beneficial bacteria like Bifidobacteria and Lactobacilli.[3] This fermentation can also lead to the production of gases, causing flatulence, a well-known side effect of consuming legumes.[1][3]

This technical guide provides an in-depth overview of the natural sources and distribution of this compound, detailed experimental protocols for its quantification, and a summary of its biosynthetic pathway.

Natural Sources and Distribution of this compound

This compound is predominantly found in a variety of plants, with the highest concentrations typically observed in the seeds of the Leguminosae (pea or bean) family. It is also present in other plant parts such as tubers and leaves, though generally in lower amounts.

Quantitative Distribution of this compound in Various Plant Sources

The following table summarizes the this compound content in a range of plant species, primarily focusing on seeds, as they are the most significant source. The data is presented in milligrams per gram of dry weight (mg/g DW).

| Plant Family | Species | Common Name | Plant Part | This compound Content (mg/g DW) | Reference(s) |

| Leguminosae | Glycine max | Soybean | Seed | 14.0 - 67.0 | [4] |

| Pisum sativum | Garden Pea | Seed | > 50.0 (total raffinose saccharides) | [5] | |

| Vigna unguiculata | Cowpea | Seed | > 50.0 (total raffinose saccharides) | [5] | |

| Medicago sativa | Alfalfa | Seed | > 50.0 (total raffinose saccharides) | [5] | |

| Lathyrus cicera | Grass Pea | Seed | 1.93 - 5.28 (as canavanine) | [6] | |

| Vicia narbonensis | Narbon Bean | Seed | ~16.0 (as γ-glutamyl-S-ethenyl-cysteine) | [6] | |

| Malvaceae | Gossypium | Cotton | Seed | More raffinose than this compound | [5] |

| Asteraceae | Helianthus annuus | Sunflower | Seed | More raffinose than this compound | [5] |

| Gramineae | Various | Grasses | Seed | More raffinose than this compound | [5] |

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in plant materials is crucial for research and development in the food and pharmaceutical industries. High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) is a commonly employed and reliable method.

Protocol: Quantification of this compound in Legume Seeds by HPLC-RID

This protocol outlines a general procedure for the extraction and quantification of this compound from legume seeds.

1. Sample Preparation:

-

Dry the legume seeds to a constant weight.

-

Grind the dried seeds into a fine powder using a laboratory mill.

-

For high-fat samples like soybeans, a defatting step is recommended. This can be achieved by Soxhlet extraction with a non-polar solvent (e.g., hexane) for several hours.

2. Extraction of Soluble Sugars:

-

Weigh approximately 0.1 g of the powdered (and defatted, if necessary) sample into a centrifuge tube.

-

Add 0.9 mL of HPLC-grade water.

-

Incubate the mixture at 55°C for 20 minutes with agitation (e.g., 200 rpm).[4]

-

Add 0.9 mL of 95% acetonitrile and vortex for 30 seconds.[4]

-

Centrifuge the mixture for 10 minutes to pellet the insoluble material.[4]

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4]

3. HPLC-RID Analysis:

-

HPLC System: A standard HPLC system equipped with a refractive index detector.

-

Column: A column suitable for carbohydrate analysis, such as an amino-propyl bonded silica column (e.g., LiChrosorb NH2) or a lead-based column (e.g., Shodex SUGAR SP0810).[7]

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water is commonly used. A typical ratio is 65:35 (v/v).

-

Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.

-

Column Temperature: Maintain the column at a constant temperature, for example, 80°C for lead-based columns.[7]

-

Injection Volume: Inject 20 µL of the filtered extract.

-

Detection: Refractive Index Detector (RID).

4. Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample extracts and determine the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

This compound Biosynthesis Pathway

This compound is synthesized in plants through a series of enzymatic reactions, starting from sucrose. The pathway involves the sequential addition of galactose units.

Key Enzymes and Reactions in this compound Biosynthesis

-

Sucrose Synthase (SuSy): Catalyzes the reversible conversion of sucrose and UDP into fructose and UDP-glucose.

-

UDP-glucose 4-epimerase (UGE): Converts UDP-glucose to UDP-galactose.

-

Galactinol Synthase (GolS): Transfers a galactose unit from UDP-galactose to myo-inositol, forming galactinol.[8]

-

Raffinose Synthase (RS): Transfers a galactose unit from galactinol to sucrose, forming raffinose.[8]

-

This compound Synthase (STS): Transfers a galactose unit from galactinol to raffinose, forming this compound.[8]

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound in plant materials.

Conclusion

This compound is a significant oligosaccharide with diverse roles in plant physiology and human nutrition. Its prevalence in legumes makes it a key component to consider in food science and nutritional research. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of this compound, which is essential for quality control, product development, and further investigation into its prebiotic effects. Understanding the biosynthesis of this compound also opens avenues for the genetic modification of crops to alter their oligosaccharide profiles for improved nutritional value.

References

- 1. This compound CAS#: 470-55-3 [m.chemicalbook.com]

- 2. dietarysupplements.alfa-chemistry.com [dietarysupplements.alfa-chemistry.com]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. Identification and characterization of a this compound synthase gene controlling reduced this compound content in soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of Raffinose and this compound from Sucrose via an In Vitro Multienzyme System - PMC [pmc.ncbi.nlm.nih.gov]

Stachyose Metabolism by Human Gut Microbiota: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachyose, a non-digestible tetrasaccharide, functions as a prebiotic, selectively promoting the growth and activity of beneficial microorganisms in the human colon. Its metabolism by the gut microbiota leads to the production of short-chain fatty acids (SCFAs), which have profound effects on host health, influencing gut homeostasis, immune function, and systemic metabolism. This technical guide provides a comprehensive overview of the core aspects of this compound metabolism by the human gut microbiota, including the key microbial players, enzymatic pathways, and the resulting metabolites. Detailed experimental protocols for studying this process, quantitative data on metabolic outputs, and visualizations of the key signaling pathways are presented to support research and development in this field.

Introduction to this compound and its Prebiotic Role

This compound is a functional oligosaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit. Due to the absence of α-galactosidase in the human small intestine, this compound passes undigested to the colon, where it becomes a substrate for microbial fermentation.[1] This selective utilization by specific gut bacteria underscores its role as a prebiotic, conferring a health benefit to the host by modulating the gut microbiota.[2]

The primary outcome of this compound fermentation is the production of SCFAs, predominantly acetate, propionate, and butyrate.[3] These metabolites serve as an energy source for colonocytes, regulate intestinal pH, and act as signaling molecules that influence various physiological processes.[4][5]

Key Microbial Players in this compound Metabolism

The metabolism of this compound is not ubiquitous among gut microbes and is primarily carried out by species possessing the necessary enzymatic machinery. Key bacterial genera known to metabolize this compound include:

-

Bifidobacterium : Species such as Bifidobacterium longum are well-equipped with α-galactosidases to degrade this compound.[6] Studies have consistently shown an increase in the relative abundance of Bifidobacterium following this compound supplementation.[2]

-

Lactobacillus : Certain species within this genus can also utilize this compound, contributing to the overall fermentation process.[7]

-

Faecalibacterium : This genus, known for its butyrate-producing capabilities, is also promoted by the presence of this compound.[2]

-

Prevotella : Some Prevotella species have been shown to increase in abundance with this compound consumption.[8]

Conversely, this compound fermentation can lead to a decrease in the relative abundance of potentially pathogenic bacteria, such as certain species within the Bacteroides and Escherichia-Shigella genera.[8]

Enzymatic Degradation of this compound

The breakdown of this compound is a multi-step enzymatic process initiated by the cleavage of its glycosidic bonds. The key enzymes involved are:

-

α-Galactosidase (EC 3.2.1.22): This is the primary enzyme responsible for this compound degradation. It hydrolyzes the terminal α-1,6 linked galactose residues. The stepwise hydrolysis of this compound by α-galactosidase yields raffinose and galactose, followed by the hydrolysis of raffinose to sucrose and another molecule of galactose.[9]

-

β-Fructofuranosidase (EC 3.2.1.26): Also known as invertase, this enzyme hydrolyzes the sucrose component into glucose and fructose.

The constituent monosaccharides (galactose, glucose, and fructose) are then taken up by the bacteria and enter their central metabolic pathways, such as glycolysis, to be fermented into SCFAs.

Metabolic Pathways and End-Products

The monosaccharides released from this compound degradation are fermented by the gut microbiota primarily through the Embden-Meyerhof-Parnas (glycolysis) pathway to produce pyruvate. Pyruvate is then converted into various end-products, with SCFAs being the most significant in terms of host impact.

Short-Chain Fatty Acid (SCFA) Production

The primary SCFAs produced from this compound fermentation are:

-

Acetate: The most abundant SCFA, which can be utilized by peripheral tissues.

-

Propionate: Primarily metabolized in the liver and involved in gluconeogenesis.

-

Butyrate: The preferred energy source for colonocytes and has potent anti-inflammatory and anti-proliferative effects.

The relative proportions of these SCFAs can vary depending on the composition of the gut microbiota and the substrate availability.

Quantitative Data on this compound Metabolism

The following tables summarize quantitative data from various studies on this compound metabolism.

Table 1: Kinetic Parameters of α-Galactosidase on this compound and Related Oligosaccharides

| Enzyme Source | Substrate | Km (mM) | Reference |

| Bifidobacterium longum subsp. longum JCM 7052 | This compound | 39.3 | [6] |

| Bifidobacterium longum subsp. longum JCM 7052 | Raffinose | 15.5 | [6] |

| Glycine max (Soybean) | This compound | 4.79 | [9] |

| Glycine max (Soybean) | Raffinose | 3.0 | [9] |

Table 2: Changes in Relative Abundance of Key Bacterial Genera after In Vitro this compound Fermentation

| Bacterial Genus | Control Group (Relative Abundance %) | This compound Group (Relative Abundance %) | Change | Reference |

| Bifidobacterium | 6.15 | 55.08 | +48.93% | [2] |

| Faecalibacterium | 0.49 | 2.56 | +2.07% | [2] |

| Lactobacillus | 0.175 | 0.355 | +0.18% | [7] |

| Escherichia-Shigella | 49.11 | 13.21 | -35.90% | [2] |

| Bacteroides | Not specified | Significantly reduced | - | [8] |

| Akkermansia | 0.004 | 0.102 | +0.098% | [7] |

Table 3: Short-Chain Fatty Acid Concentrations after In Vitro Fecal Fermentation with this compound

| SCFA | Control (mM) | This compound (0.8%) (mM) | Reference |

| Acetate | ~25 | ~65 | [3] |

| Propionate | ~10 | ~20 | [3] |

| Butyrate | ~8 | ~25 | [3] |

Experimental Protocols

In Vitro Batch Culture Fermentation of this compound

This protocol is adapted from studies investigating the effects of prebiotics on human gut microbiota.[8]

1. Media Preparation:

- Prepare a basal fermentation medium (e.g., YCFA medium) without a carbon source.

- Prepare this compound solutions at desired concentrations (e.g., 0.2%, 0.4%, 0.8% w/v) in the basal medium.

- Dispense the media into anaerobic culture tubes or vials and autoclave.

2. Fecal Slurry Preparation:

- Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least 3 months.

- Prepare a 10% (w/v) fecal slurry by homogenizing the feces in an anaerobic phosphate-buffered saline (PBS) solution (pH 7.0) inside an anaerobic chamber.

3. Inoculation and Fermentation:

- Inoculate the fermentation media with the fecal slurry (e.g., 1% v/v).

- Incubate the cultures anaerobically at 37°C for a specified period (e.g., 24 hours).

4. Sample Collection:

- At the end of the fermentation, collect samples for microbiota analysis (16S rRNA sequencing) and SCFA analysis.

16S rRNA Gene Sequencing and Analysis

This protocol provides a general workflow for analyzing the microbial composition of fecal fermentation samples.[10][11][12]

1. DNA Extraction:

- Extract total genomic DNA from the fermentation samples using a commercially available kit (e.g., QIAamp PowerFecal Pro DNA Kit).

2. PCR Amplification:

- Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers (e.g., 341F and 806R).

- Perform a two-step PCR to add sequencing adapters and barcodes for multiplexing.

3. Library Preparation and Sequencing:

- Purify the PCR products and quantify the DNA library.

- Sequence the libraries on an Illumina MiSeq platform (2x300 bp).

4. Bioinformatic Analysis:

- Process the raw sequencing reads using a pipeline such as QIIME 2 or DADA2.[13]

- Perform quality filtering, denoising, merging of paired-end reads, and chimera removal.

- Assign taxonomy to the amplicon sequence variants (ASVs) using a reference database (e.g., SILVA or Greengenes).

- Analyze alpha and beta diversity to assess changes in the microbial community.

Gas Chromatography (GC) Analysis of SCFAs

This protocol is based on established methods for quantifying SCFAs in fecal samples.[14][15]

1. Sample Preparation:

- Centrifuge the fecal fermentation broth to pellet the bacterial cells and debris.

- Acidify the supernatant with an acid (e.g., hydrochloric acid or metaphosphoric acid) to protonate the SCFAs.

- Add an internal standard (e.g., 2-ethylbutyric acid) for quantification.

2. Extraction (Optional but Recommended):

- Perform a liquid-liquid extraction of the SCFAs from the acidified aqueous sample into an organic solvent (e.g., diethyl ether or tert-butyl methyl ether).

3. GC Analysis:

- Inject the prepared sample into a gas chromatograph equipped with a flame ionization detector (GC-FID).

- Use a suitable column for SCFA separation (e.g., a FFAP column).

- Set up a temperature gradient program to separate the different SCFAs.

4. Quantification:

- Identify and quantify the SCFAs based on the retention times and peak areas relative to the internal standard and a standard curve of known SCFA concentrations.

Signaling Pathways and Logical Relationships

The SCFAs produced from this compound metabolism act as signaling molecules that can influence host physiology through various mechanisms.

SCFA-G-protein Coupled Receptor (GPCR) Signaling

Acetate, propionate, and butyrate can bind to and activate G-protein coupled receptors, such as GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A, which are expressed on various cell types, including enteroendocrine and immune cells.[4][16][17] Activation of these receptors triggers downstream signaling cascades that can influence hormone secretion (e.g., GLP-1 and PYY), immune responses, and metabolic regulation.[16][18]

SCFA-GPCR Signaling Pathway.

Butyrate-Mediated Histone Deacetylase (HDAC) Inhibition

Butyrate is a well-known inhibitor of histone deacetylases (HDACs).[19][20] By inhibiting HDACs, butyrate promotes histone acetylation, leading to a more open chromatin structure. This can alter gene expression, influencing processes such as cell proliferation, differentiation, and apoptosis. This mechanism is a key contributor to the anti-inflammatory and anti-cancer properties of butyrate.[21][22][23]

Butyrate-HDAC Inhibition Pathway.

Experimental Workflow for Studying this compound Metabolism

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on the gut microbiota.

Experimental Workflow Diagram.

Conclusion

This compound metabolism by the human gut microbiota is a key process with significant implications for host health. By selectively promoting the growth of beneficial bacteria and leading to the production of SCFAs, this compound exerts a range of positive effects, from maintaining gut barrier function to influencing systemic immune and metabolic responses. The detailed methodologies and quantitative data provided in this guide offer a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of prebiotics like this compound for the prevention and treatment of various diseases. Further research into the specific enzymes, microbial strains, and host-microbe interactions involved in this compound metabolism will continue to advance our understanding and application of this important prebiotic.

References

- 1. researchgate.net [researchgate.net]

- 2. Characteristics of this compound-induced effects on gut microbiota and microbial metabolites in vitro associated with obesity in children - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From microbe to man: the role of microbial short chain fatty acid metabolites in host cell biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jsb.gr.jp [jsb.gr.jp]

- 7. This compound modulates gut microbiota and alleviates dextran sulfate sodium-induced acute colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Integral kinetics of alpha-galactosidase purified from Glycine max for simultaneous hydrolysis of this compound and raffinose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Microbiota Analysis Using Two-step PCR and Next-generation 16S rRNA Gene Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]

- 12. researchgate.net [researchgate.net]

- 13. A step-by-step procedure for analysing the 16S rRNA-based microbiome diversity using QIIME 2 and comprehensive PICRUSt2 illustration for functional prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Short-Chain Fatty Acid Receptors and Cardiovascular Function | MDPI [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pnas.org [pnas.org]

- 22. Butyrate inhibits histone deacetylase 2 expression to alleviate liver fibrosis in biliary atresia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

Enzymatic Synthesis of Stachyose from Sucrose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic synthesis of stachyose from sucrose. This compound, a functional tetrasaccharide, holds significant potential in the pharmaceutical and food industries due to its prebiotic properties. This document details a highly cited in vitro multi-enzyme cascade reaction, outlining the core biochemical pathway, providing detailed experimental protocols for enzyme preparation and synthesis reactions, and presenting key quantitative data in a structured format. Furthermore, this guide includes visual representations of the enzymatic pathway and experimental workflows to facilitate a deeper understanding of the process.

Introduction

This compound is a raffinose family oligosaccharide (RFO) naturally found in various plants.[1] Its structure consists of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit. Due to its inability to be hydrolyzed in the upper gastrointestinal tract, this compound acts as a prebiotic, promoting the growth of beneficial gut bacteria. Traditional extraction from plant sources is often inefficient and costly.[2] Enzymatic synthesis offers a promising alternative for the controlled and efficient production of high-purity this compound.

This guide focuses on a well-documented in vitro multi-enzyme system that utilizes sucrose as a readily available and inexpensive starting material.[3][4]

The Enzymatic Pathway for this compound Synthesis from Sucrose

The enzymatic conversion of sucrose to this compound is a multi-step process involving a cascade of five distinct enzymes.[5] The pathway can be conceptually divided into three main stages:

-

UDP-Galactose Regeneration: Sucrose is utilized to generate the activated galactose donor, UDP-galactose.

-

Galactinol Synthesis: The activated galactose is transferred to myo-inositol to form galactinol, the key galactosyl donor for RFO synthesis.

-

Raffinose and this compound Formation: Sequential transfer of galactose moieties from galactinol to sucrose and then to raffinose yields this compound.

The five enzymes orchestrating this pathway are:

-

Sucrose Synthase (SUS)

-

UDP-glucose 4-epimerase (GalE)

-

Galactinol Synthase (GS)

-

Raffinose Synthase (RS)

-

This compound Synthase (STS)

Below is a diagram illustrating the enzymatic cascade:

Figure 1: The in vitro multi-enzyme cascade for this compound synthesis from sucrose.

Experimental Protocols

Enzyme Preparation

The successful synthesis of this compound relies on the availability of active enzymes. The following protocols are based on the expression of recombinant enzymes in E. coli.

3.1.1. General Expression Protocol

-

Gene Synthesis and Cloning: Synthesize the genes for SUS, GalE, GS, RS, and STS (e.g., from Arabidopsis thaliana) with codon optimization for E. coli expression. Clone the genes into a suitable expression vector (e.g., pET-28a(+)) with a His-tag for purification.

-

Transformation: Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth: Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Induction: Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 16-25°C) for 12-16 hours.

-

Cell Harvesting: Harvest the cells by centrifugation at 4°C.

3.1.2. General Purification Protocol (His-tag Affinity Chromatography)

-

Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF) and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate to remove cell debris.

-

Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing: Wash the column with wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

-

Desalting/Buffer Exchange: Desalt the purified enzyme and exchange the buffer to a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) using a desalting column or dialysis.

-

Purity Analysis: Analyze the purity of the enzyme by SDS-PAGE.

This compound Synthesis: Stepwise Cascade Reaction Strategies

Due to the varying stability and optimal reaction conditions of the enzymes, a stepwise cascade reaction is more effective than a one-pot reaction.[5] Two successful strategies are outlined below.

3.2.1. Three-Stage Reaction Strategy

This strategy physically separates the synthesis of galactinol, raffinose, and this compound.

Figure 2: Three-stage stepwise cascade reaction workflow for this compound synthesis.

Protocol:

-

Stage 1: Galactinol Synthesis

-

Reaction Mixture: 50 mM PBS (pH 7.0), 600 mM sucrose, 200 mM myo-inositol, 5 mM UDP, and purified SUS, GalE, and GS enzymes.

-

Incubation: 30°C for 24-48 hours.

-

-

Stage 2: Raffinose Synthesis

-

To the reaction mixture from Stage 1, add purified RS enzyme.

-

Incubation: 30°C for an additional 24 hours.

-

-

Stage 3: this compound Synthesis

-

To the reaction mixture from Stage 2, add purified STS enzyme.

-

Incubation: 30°C for an additional 24 hours.

-

3.2.2. Two-Stage Reaction Strategy

This optimized strategy combines the synthesis of raffinose and this compound in the second stage.

Figure 3: Two-stage stepwise cascade reaction workflow for this compound synthesis.

Protocol:

-

Stage 1: Galactinol Synthesis

-

Reaction Mixture: 50 mM PBS (pH 7.0), 600 mM sucrose, 200 mM myo-inositol, 5 mM UDP, and purified SUS, GalE, and GS enzymes.

-

Incubation: 30°C for 48 hours.

-

-

Stage 2: this compound Synthesis

-

To the reaction mixture from Stage 1, add fresh raffinose (e.g., 200 mM) and purified STS enzyme.

-

Incubation: 30°C for an additional 48 hours.

-

Product Analysis

The quantification of substrates and products can be performed using High-Performance Liquid Chromatography (HPLC).

-

HPLC System: A standard HPLC system equipped with a refractive index detector (RID).

-

Column: A carbohydrate analysis column (e.g., Aminex HPX-87C).

-

Mobile Phase: Degassed deionized water.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 80-85°C.

-

Sample Preparation: Dilute reaction aliquots with deionized water and terminate the reaction by boiling for 10 minutes. Centrifuge to remove precipitated proteins before injection.

-

Quantification: Use external standards of sucrose, fructose, raffinose, and this compound to generate calibration curves for quantification.

Quantitative Data

The efficiency of the enzymatic synthesis of this compound can be evaluated based on several quantitative parameters. The following tables summarize key data from published studies.

Table 1: Specific Activities of Purified Enzymes [5]

| Enzyme | Source Organism | Specific Activity (U/mg) |

| Sucrose Synthase (SUS) | Arabidopsis thaliana | 0.47 |

| UDP-glucose 4-epimerase (GalE) | Escherichia coli | 24.21 |

| Galactinol Synthase (GS) | Arabidopsis thaliana | 0.022 |

| Raffinose Synthase (RS) | Arabidopsis thaliana | 0.016 |

| This compound Synthase (STS) | Arabidopsis thaliana | 0.21 |

| One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under standard assay conditions. |

Table 2: this compound Production Yields using Different Strategies [5]

| Synthesis Strategy | Key Substrates & Enzymes Added in Final Stage | Final this compound Concentration (mM) | Molar Yield (mol this compound/mol sucrose) |

| One-pot, three-stage reaction | STS | 25.6 | Not Reported |

| One-pot, two-stage reaction | Raffinose, STS | 61.1 | 0.71 |

Table 3: Optimal Reaction Conditions for Raffinose Production (a precursor to this compound) [3]

| Parameter | Optimal Value |

| Temperature | 30°C |

| pH | 7.0 |

| UDP Concentration | 5 mM |

| Sucrose Concentration | 600 mM |

| Sucrose:Inositol Ratio | 3:1 |

Alternative Enzymatic Approaches

While the multi-enzyme cascade is a prominent method, other enzymatic strategies for oligosaccharide synthesis exist and may be adaptable for this compound production.

-

Levansucrase-based Synthesis: Levansucrases can catalyze the transfer of fructosyl residues. While primarily used for levan synthesis, they can also produce oligosaccharides in the presence of suitable acceptors. Some studies have explored their use in raffinose synthesis, which is a direct precursor to this compound.[2]

-

Whole-Cell Biocatalysis: Utilizing genetically engineered microorganisms that express the entire enzymatic pathway for this compound synthesis can simplify the process by eliminating the need for enzyme purification. This approach can also facilitate cofactor regeneration in situ.

Conclusion

The enzymatic synthesis of this compound from sucrose using an in vitro multi-enzyme cascade is a viable and efficient method for producing this high-value functional oligosaccharide. The stepwise reaction strategies overcome challenges associated with enzyme stability and differing optimal conditions. Further optimization of enzyme expression, immobilization techniques, and process engineering can potentially enhance the economic feasibility of this biocatalytic approach for industrial-scale production. This guide provides a foundational understanding and practical protocols for researchers and professionals interested in the enzymatic synthesis of this compound and other complex carbohydrates.

References

- 1. The source, extraction, purification, physiological function, and application of this compound in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of Raffinose and this compound from Sucrose via an In Vitro Multienzyme System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Biosynthesis of Raffinose and this compound from Sucrose via an In Vitro Multienzyme System - PMC [pmc.ncbi.nlm.nih.gov]

Stachyose: A Key Regulator of Plant Physiology and Stress Resilience

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Stachyose, a tetrasaccharide member of the Raffinose Family Oligosaccharides (RFOs), plays a multifaceted role in plant physiology, extending beyond its function as a transport and storage carbohydrate. Emerging evidence highlights its critical involvement in mediating tolerance to a range of abiotic and biotic stresses. This technical guide provides a comprehensive overview of the physiological roles of this compound, its biosynthesis, and its intricate involvement in stress signaling pathways. We present quantitative data on this compound accumulation under various stress conditions, detail experimental protocols for its analysis, and provide visual representations of its metabolic and signaling networks. This document is intended to serve as a valuable resource for researchers and professionals in plant science and drug development seeking to understand and leverage the protective properties of this compound.

Introduction

Plants, being sessile organisms, have evolved sophisticated mechanisms to cope with environmental adversities such as drought, salinity, extreme temperatures, and oxidative stress[1]. A key strategy is the accumulation of compatible solutes, which are small, soluble molecules that do not interfere with cellular metabolism even at high concentrations[2][3]. Among these, the Raffinose Family Oligosaccharides (RFOs), including this compound, have garnered significant attention for their roles in stress mitigation[2][4][5].

This compound (galactose-galactose-glucose-fructose) is synthesized from sucrose and acts as a significant long-distance transport sugar in the phloem of some plant species[6]. While its accumulation is prominent during seed development and desiccation[7][8], it is also found in vegetative tissues of certain plants, particularly desiccation-tolerant "resurrection plants," where it contributes to cellular protection during severe water deficit[7]. This guide delves into the molecular and physiological underpinnings of this compound-mediated stress tolerance.

Biosynthesis of this compound

The primary pathway for this compound biosynthesis in plants is a galactinol-dependent process that extends from sucrose[4][9]. This multi-step enzymatic pathway is crucial for the accumulation of this compound in various plant tissues.

The key enzymes involved in this pathway are:

-

Galactinol Synthase (GolS): Catalyzes the synthesis of galactinol from UDP-galactose and myo-inositol. This is a critical regulatory point in the RFO biosynthetic pathway[9][10].

-

Raffinose Synthase (RS): Transfers a galactose unit from galactinol to sucrose to form the trisaccharide raffinose[9].

-

This compound Synthase (STS): Catalyzes the final step by adding another galactose moiety from galactinol to raffinose, yielding this compound[9][11].

The overall stoichiometry of the pathway can be summarized as: 2 Sucrose → 2 Fructose + this compound[9].

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Optimizing raffinose family oligosaccharides content in plants: A tightrope walk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Physiological aspects of raffinose family oligosaccharides in plants: protection against abiotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. laboratorynotes.com [laboratorynotes.com]

- 7. This compound triggers apoptotic like cell death in drought sensitive but not resilient plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The contribution of carbohydrates including raffinose family oligosaccharides and sugar alcohols to protection of plant cells from oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of Raffinose and this compound from Sucrose via an In Vitro Multienzyme System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of drought and salt stress on galactinol and raffinose family oligosaccharides in common bean (Phaseolus vulgaris) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound synthesis in seeds of adzuki bean (Vigna angularis): molecular cloning and functional expression of this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characteristics of Stachyose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachyose, a non-digestible tetrasaccharide, is increasingly recognized for its significant prebiotic properties and potential therapeutic applications. Composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, its unique structure dictates its physicochemical characteristics and biological functions. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of the key signaling pathways it modulates. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its behavior in various systems, including its stability, solubility, and interaction with biological molecules. A summary of its key quantitative characteristics is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₂₄H₄₂O₂₁ | [1][2][3] |

| Molecular Weight | 666.58 g/mol | [1][2][3][4] |

| Melting Point | 167-170 °C | [5][6][7] |

| Boiling Point | 1044.2 ± 65.0 °C (Predicted) | [3][5][6] |

| Density | 1.84 ± 0.1 g/cm³ (Predicted) | [3][5][6] |

| Solubility in Water | Readily soluble | [7][8][9] |

| Solubility in Organic Solvents | Insoluble in ethanol and ether | [7][8] |

| Appearance | White crystalline powder | [9] |

| Taste | Slightly sweet, approximately 22-28% of sucrose's sweetness | [2][8] |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is crucial for its application in research and development. This section outlines detailed methodologies for key experiments.

Determination of this compound Content by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a common and reliable method for the quantification of this compound.

Experimental Workflow for HPLC Analysis of this compound

Caption: Workflow for the quantification of this compound using HPLC.

Protocol:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in deionized water.

-

Sample Preparation:

-

For solid samples, accurately weigh a known amount and dissolve it in a specific volume of deionized water.

-

For liquid samples, dilute as necessary with deionized water.

-

Filter all samples and standards through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: A carbohydrate analysis column, such as an Aminex HPX-87C or a similar column suitable for oligosaccharide separation.

-

Mobile Phase: Degassed ultrapure water is commonly used.

-

Flow Rate: Typically set between 0.5 and 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, often around 80-85°C, to ensure optimal separation and peak shape.

-

Detector: Refractive Index Detector (RID).

-

Injection Volume: Typically 10-20 µL.

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared samples.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

-

Determination of Melting Point

The melting point is a crucial indicator of the purity of this compound.

Protocol using a Melting Point Apparatus:

-

Sample Preparation: Finely powder the crystalline this compound sample.

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the starting temperature to a value below the expected melting point and select an appropriate heating rate (e.g., 1-2 °C/min for precise measurements).

-

-

Measurement:

-

Observe the sample through the magnifying lens as the temperature increases.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting range.

-

Determination of Aqueous Solubility

The high solubility of this compound in water is a key characteristic.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation can be used to aid separation.

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as HPLC-RID as described in section 2.1. The determined concentration represents the solubility of this compound at that specific temperature.

Signaling Pathways Modulated by this compound

This compound is not directly absorbed in the upper gastrointestinal tract and is fermented by the gut microbiota in the colon. The resulting metabolites, primarily short-chain fatty acids (SCFAs), and the modulation of the gut microbial composition are believed to be the primary mechanisms through which this compound exerts its biological effects, including the regulation of key signaling pathways involved in inflammation and metabolism.

Inhibition of the TLR4/NF-κB Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathway[7][10]. This pathway is a critical component of the innate immune response and is often activated by bacterial components like lipopolysaccharide (LPS).

This compound-Mediated Inhibition of the TLR4/NF-κB Signaling Pathway

References

- 1. Melting Point Apparatus SOP Template | Template by ClickUp™ [clickup.com]

- 2. SOP for Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 3. SOP FOR MELTING POINT APPRATUS | STANDARD OPERATING PROCEDURE FOR CLEANING, OPERATION & CALIBRATION OF MELTING POINT APPRATUS | Research SOP [researchsop.com]

- 4. scribd.com [scribd.com]

- 5. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 6. This compound in combination with L. rhamnosus GG ameliorates acute hypobaric hypoxia-induced intestinal barrier dysfunction through alleviating inflammatory response and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Study on the anti-inflammatory effect of this compound by inhibiting TLR4/NF-κB signalling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. guideline-sop.com [guideline-sop.com]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

Stachyose Degradation in Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose, a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, is a significant component of various plant-based foods, particularly legumes. While indigestible by humans, this compound serves as a valuable prebiotic, selectively fermented by beneficial microorganisms in the gut. Understanding the microbial degradation pathways of this compound is crucial for leveraging its health benefits, developing novel therapeutics, and optimizing food processing techniques. This technical guide provides an in-depth overview of the core pathways, enzymes, and regulatory mechanisms involved in the microbial metabolism of this compound.

Core Degradation Pathway: The Role of α-Galactosidase

The primary enzymatic step in this compound degradation across a wide range of microorganisms is the hydrolysis of the terminal α-1,6-glycosidic bonds by α-galactosidase (EC 3.2.1.22).[1][2] This enzyme sequentially cleaves the galactose moieties from the non-reducing end of the this compound molecule.

The degradation proceeds as follows:

-

This compound to Raffinose and Galactose: α-galactosidase first hydrolyzes the terminal α-1,6 linkage of this compound, releasing one molecule of galactose and one molecule of raffinose.

-

Raffinose to Sucrose and Galactose: The same or a similar α-galactosidase then acts on raffinose, cleaving the α-1,6 bond to yield sucrose and another molecule of galactose.

-

Sucrose Utilization: The resulting sucrose can be further metabolized by various enzymes, such as invertase or sucrose phosphorylase, into glucose and fructose, which then enter central glycolytic pathways.

This fundamental pathway is conserved in numerous bacteria, including probiotic strains like Lactobacillus and Bifidobacterium, as well as various fungi such as Aspergillus and Rhizopus.[3][4][5]

This compound Degradation Pathway

Caption: General pathway of this compound degradation by microorganisms.

Microbial Diversity in this compound Degradation

While the core pathway is conserved, the specific enzymes and transport mechanisms can vary among different microorganisms.

Bacteria:

-

Lactobacillus : Several Lactobacillus species, including L. acidophilus, possess the enzymatic machinery to degrade this compound.[4] The uptake and catabolism of this compound in Lactobacillus acidophilus involve a phosphotransferase system (PTS) and an energy coupling factor (ECF) transporter.[4] Some lactobacilli utilize extracellular levansucrases to convert raffinose to melibiose and fructose, followed by intracellular hydrolysis of melibiose by α-galactosidase.[1]

-

Bifidobacterium : Bifidobacteria are well-known for their ability to utilize various oligosaccharides, including this compound. They possess α-galactosidases that enable them to break down this compound and utilize the resulting monosaccharides for growth.

-

Escherichia coli : While many laboratory strains of E. coli cannot utilize this compound, certain strains, particularly those belonging to the B2 phylogroup, possess a gene cluster for D-tagatose utilization which may be relevant to the metabolism of galactose, a key component of this compound.[6]

Fungi:

-

Aspergillus niger : This fungus is a common source of commercial α-galactosidase. It exhibits high efficiency in hydrolyzing this compound and raffinose.[5]

-

Rhizopus oligosporus : A key fungus used in the production of tempeh, R. oligosporus effectively degrades this compound and other flatulence-causing oligosaccharides during the fermentation process.[3][7][8][9] However, the ability to hydrolyze α-galactosidic bonds can vary between different Rhizopus strains.[3]

Quantitative Data: Enzyme Kinetics

The efficiency of this compound degradation is dependent on the kinetic properties of the microbial α-galactosidases. The Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) are key parameters for comparing enzyme performance.

| Microbial Source | Substrate | Kₘ (mM) | Vₘₐₓ (μmol/mL/min) | Reference |

| Bacillus megaterium VHM1 | This compound | 5.0 | 14.20 | [10] |

| Aspergillus niger | pNPG* | 0.983 | 1.587 | [11] |

| Soybean (Glycine max) | This compound | 4.79 | - | [12] |

| Soybean (Glycine max) | Raffinose | 3.0 | - | [12] |

*p-Nitrophenyl-α-D-galactopyranoside (a synthetic substrate used for assaying α-galactosidase activity)

Regulation of this compound Degradation

The microbial degradation of this compound is a regulated process, primarily controlled by the availability of other, more preferred carbon sources.

Catabolite Repression:

The presence of easily metabolizable sugars, such as glucose, typically represses the expression of genes encoding enzymes for the utilization of less preferred carbon sources like this compound.[13][14][15][16] This phenomenon, known as carbon catabolite repression (CCR), ensures that microorganisms utilize the most energy-efficient carbon source first.[13][16][17] In many bacteria, CCR is mediated by the phosphotransferase system (PTS). When glucose is abundant, the PTS component EIIA is predominantly in its unphosphorylated state and inhibits the activity of adenylate cyclase, leading to low levels of cyclic AMP (cAMP).[13] Low cAMP levels prevent the activation of the catabolite activator protein (CAP), which is required for the transcription of genes involved in the metabolism of alternative sugars, including those for this compound degradation.

Catabolite Repression of this compound Utilization

Caption: Regulation of this compound utilization genes by catabolite repression.

Gene Clusters:

In many bacteria, the genes involved in the transport and metabolism of specific carbohydrates are organized into gene clusters or operons.[6][18][19] This allows for coordinated regulation of all the necessary components for a particular metabolic pathway. For instance, in Lactobacillus acidophilus, a gene cluster (LBA1438–LBA1442) encoding an ABC transporter, an α-galactosidase, and enzymes of the Leloir pathway is induced by this compound.[18]

Experimental Protocols

α-Galactosidase Activity Assay

This protocol is a general guideline for determining α-galactosidase activity using the synthetic substrate p-nitrophenyl-α-D-galactopyranoside (pNPG).

Materials:

-

Microbial cell lysate or purified enzyme solution

-

pNPG solution (e.g., 5 mM in a suitable buffer)

-

Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH adjusted to the enzyme's optimum)

-

Stop solution (e.g., 1 M sodium carbonate)

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare serial dilutions of the enzyme sample in the reaction buffer.

-

Reaction Setup: In a 96-well microplate, add a specific volume of the enzyme sample to each well. Include a negative control with buffer instead of the enzyme.

-

Initiate Reaction: Add the pNPG solution to each well to start the reaction.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-30 minutes).

-

Stop Reaction: Add the stop solution to each well to terminate the reaction. The stop solution also develops the yellow color of the p-nitrophenol product.

-

Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Calculation: Calculate the enzyme activity based on a standard curve of p-nitrophenol. One unit of α-galactosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.

Experimental Workflow: α-Galactosidase Assay

Caption: Workflow for a typical α-galactosidase activity assay.

Analysis of this compound Degradation Products by HPLC

This protocol outlines a general method for the analysis of this compound and its degradation products (raffinose, sucrose, galactose, glucose, and fructose) using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Culture supernatant or reaction mixture

-

HPLC system with a refractive index (RI) detector

-

Carbohydrate analysis column (e.g., an amino-based or ligand-exchange column)

-

Mobile phase (e.g., acetonitrile/water mixture)

-

Standards for this compound, raffinose, sucrose, galactose, glucose, and fructose

Procedure:

-

Sample Preparation:

-

Centrifuge the microbial culture to pellet the cells.

-

Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

-

If necessary, dilute the sample in the mobile phase.

-

-

HPLC Analysis:

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject a known volume of the prepared sample onto the column.

-

Run the analysis using an isocratic or gradient elution method, depending on the column and the separation requirements.

-

The RI detector will measure the changes in the refractive index of the eluent as the different sugars pass through.

-

-

Data Analysis:

-

Identify the peaks in the chromatogram by comparing their retention times to those of the known standards.

-

Quantify the concentration of each sugar by integrating the peak area and comparing it to a standard curve generated from known concentrations of the sugar standards.

-

Conclusion